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Introduction

Myotonic dystrophy type 1 (DM1) is an autosomal dominant neuromuscular disorder caused by
the expansion of a CTG trinucleotide repeat in the 3' untranslated region (UTR) of the
Dystrophia Myotonica Protein Kinase (DMPK) gene. The transcribed CUG repeat expansion in
the DMPK mRNA forms a toxic hairpin structure that sequesters RNA-binding proteins, most
notably Muscleblind-like 1 (MBNL1). This sequestration leads to the formation of nuclear
ribonuclear foci, resulting in downstream splicing mis-regulation of numerous genes, which
underlies the multi-systemic symptoms of DM1.[1][2] The CRISPR-Cas9 system has emerged
as a powerful tool to model and potentially correct CUG repeat expansions, offering
researchers a precise method to study disease mechanisms and develop therapeutic
strategies.[3][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing
CRISPR-Cas9 to model CUG repeat expansions in relevant cellular systems.

CRISPR-Cas9 Strategies for Modeling CUG Repeat
Expansions

Several CRISPR-Cas9 strategies have been successfully employed to model and correct CUG
repeat expansions in DM1 patient-derived cells. The primary approaches include:
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o Dual-Guide RNA Mediated Excision: This is the most common strategy and involves using
two guide RNAs (gRNAS) to target the flanking regions of the CTG repeat expansion. The
Cas9 nuclease then introduces double-strand breaks at both sites, leading to the excision of

the repeat-containing segment.[3][5]

« Insertion of a Premature Polyadenylation (polyA) Signal: This approach utilizes one or two
gRNAs to insert a polyA signal upstream of the CUG expansion. This leads to premature
transcription termination, preventing the inclusion of the toxic repeat in the final mMRNA

transcript.

o Transcriptional Repression using dCas9: A catalytically inactive Cas9 (dCas9) can be
targeted to the CUG repeat region to physically block transcription by RNA polymerase II,
thereby reducing the levels of the toxic RNA.[6]

Data Presentation: Comparison of CRISPR-Cas9
Strategies

The following tables summarize quantitative data from various studies employing CRISPR-
Cas9 to target CUG repeat expansions.
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Table 1: On-
Target Editing
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Table 2: Off-Target

Analysis of CRISPR-
Cas9 Editing at the

DMPK Locus

Study Focus

Methodology

Key Findings Reference

In vivo off-target

analysis in mice

Whole-genome

sequencing

No significant off-
target mutations [7]
detected.

Off-target prediction

In silico analysis

Potential off-target
sites identified, but

: [91[10]
experimental

validation is crucial.

Unbiased off-target

detection

Digenome-seq

Can reveal off-target
sites not predicted by [10]

computational tools.

Experimental Protocols

This section provides detailed protocols for key experiments involved in generating and

validating CRISPR-Cas9 models of CUG repeat expansions.

Protocol 1: Dual-Guide RNA Mediated Excision of CUG
Repeats in iPSCs via RNP Electroporation

Materials:

o DM1 patient-derived iPSCs

e Alt-R® CRISPR-Cas9 System (IDT) including:

o Custom synthesized crRNAs targeting sequences flanking the CTG repeat

o tracrRNA

o Alt-R® S.p. Cas9 Nuclease V3
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Neon™ Transfection System (Thermo Fisher Scientific)

MTeSR™1 medium (STEMCELL Technologies)

ROCK inhibitor (Y-27632)

Accutase™

Nuclease-free water and tubes

Procedure:
e gRNA Design and Preparation:

o Design two crRNAs targeting unique sequences in the 5" and 3' flanking regions of the
DMPK CTG repeat.

o Resuspend crRNA and tracrRNA to a final concentration of 100 uM in nuclease-free
duplex buffer.

o To form the gRNA duplex, mix equal molar amounts of crRNA and tracrRNA, heat at 95°C
for 5 minutes, and cool to room temperature.

e RNP Complex Formation:
o For each reaction, mix the gRNA duplex with Cas9 nuclease at a 1.2:1 molar ratio.

o Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex
formation.

e IPSC Preparation for Electroporation:
o Culture DM1 iPSCs in mTeSR™1 medium on a suitable matrix.

o When cells reach 70-80% confluency, treat with Accutase™ to obtain a single-cell
suspension.

© 2025 BenchChem. All rights reserved. 5/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Wash the cells with PBS and resuspend in the appropriate electroporation buffer at the
desired concentration.

o Electroporation:
o Mix the cell suspension with the pre-formed RNP complexes.

o Electroporate the cells using the Neon™ Transfection System with optimized parameters
for iPSCs (e.g., 1100 V, 20 ms, 2 pulses).[11][12]

o Immediately after electroporation, plate the cells in mTeSR™1 medium supplemented with
ROCK inhibitor to enhance cell survival.

o Post-Electroporation Culture and Clonal Isolation:
o Culture the cells for 48-72 hours.

o Isolate single-cell clones into 96-well plates for expansion and subsequent analysis.

Protocol 2: Southern Blot Analysis for Large CTG
Repeat Expansions

Materials:

Genomic DNA isolated from edited and control cells

o Restriction enzymes (e.g., ECoRlI)

e Agarose gel and electrophoresis apparatus

* Nylon membrane

¢ DIG-labeled probe specific for the CTG repeat

 Hybridization buffer and washes

o Chemiluminescent detection reagents

Procedure:
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e Genomic DNA Digestion:

o Digest 10-15 pg of genomic DNA with a suitable restriction enzyme (e.g., EcoRlI) that
flanks the CTG repeat region but does not cut within it.[13]

e Agarose Gel Electrophoresis:

o Separate the digested DNA fragments on a 0.8% agarose gel. The electrophoresis run
time will depend on the expected size of the fragments.[14]

e Southern Transfer:
o Denature the DNA in the gel with an alkaline solution.

o Transfer the DNA from the gel to a nylon membrane via capillary transfer overnight.[15]
[16]

o Hybridization and Detection:
o Pre-hybridize the membrane in hybridization buffer.

o Hybridize the membrane with a DIG-labeled (CTG)n probe overnight at an appropriate
temperature.

o Wash the membrane to remove unbound probe.

o Detect the hybridized probe using an anti-DIG antibody conjugated to an enzyme (e.g.,
alkaline phosphatase) and a chemiluminescent substrate.

o Expose the membrane to X-ray film or a digital imaging system.

Protocol 3: RNA Fluorescence In Situ Hybridization
(FISH) for CUG Ribonuclear Foci

Materials:

o Cells cultured on coverslips
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e 4% Paraformaldehyde (PFA) in PBS

e Hybridization buffer

e Fluorescently labeled probe complementary to the CUG repeat (e.g., (CAG)n-Cy3)
e DAPI

e Mounting medium

Procedure:

Cell Fixation and Permeabilization:

o Fix cells on coverslips with 4% PFA for 10 minutes at room temperature.

o Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes.

Hybridization:
o Pre-hybridize the cells in hybridization buffer for 30 minutes at 37°C.

o Add the fluorescently labeled CUG repeat probe to the hybridization buffer and incubate
overnight at 37°C in a humidified chamber.[17][18][19]

Washing and Counterstaining:
o Wash the coverslips to remove the unbound probe.

o Counterstain the nuclei with DAPI.

Imaging:

o Mount the coverslips on slides and visualize using a fluorescence microscope. CUG
ribonuclear foci will appear as distinct puncta within the nucleus.

Protocol 4: RT-PCR for Analysis of Splicing Defects

Materials:
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o Total RNA isolated from edited and control cells
e Reverse transcriptase and reagents for cDNA synthesis

e PCR primers flanking a known mis-spliced exon in a DM1-relevant gene (e.g., INSR,
CLCN1)

e Taq polymerase and PCR reagents

o Agarose gel and electrophoresis apparatus
Procedure:

e cDNA Synthesis:

o Synthesize cDNA from total RNA using a reverse transcriptase according to the
manufacturer's instructions.

o PCR Amplification:

o Perform PCR using primers that flank the alternative exon of interest. The PCR program
will need to be optimized for each primer set.[20][21]

e Analysis of Splicing Isoforms:
o Separate the PCR products on an agarose gel.

o The relative abundance of the different sized bands will indicate the ratio of exon inclusion
to exclusion.[22]

o Quantify the band intensities to determine the percentage of splicing inclusion (PSI).

Protocol 5: Immunofluorescence for MBNL1 Localization

Materials:
e Cells cultured on coverslips

e 4% Paraformaldehyde (PFA) in PBS
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» Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

e Blocking buffer (e.g., 5% BSA in PBS)

e Primary antibody against MBNL1

e Fluorescently labeled secondary antibody

e DAPI

Mounting medium
Procedure:
» Cell Fixation and Permeabilization:
o Fix and permeabilize the cells as described in the RNA FISH protocol.
e Immunostaining:
o Block non-specific antibody binding with blocking buffer for 1 hour.
o Incubate with the primary anti-MBNL1 antibody overnight at 4°C.[23][24]

o Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour
at room temperature.

» Counterstaining and Imaging:
o Counterstain the nuclei with DAPI.

o Mount the coverslips and visualize using a fluorescence microscope. In uncorrected DM1
cells, MBNL1 will co-localize with the CUG ribonuclear foci.[25]

Visualization of Key Pathways and Workflows
Signaling Pathway of MBNL1 Sequestration in DM1
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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